An In-depth Technical Guide to Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate: A Key Intermediate in the Synthesis of Advanced Kinase Inhibitors
An In-depth Technical Guide to Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate: A Key Intermediate in the Synthesis of Advanced Kinase Inhibitors
CAS Number: 1803125-67-8[1][2]
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the use of versatile heterocyclic scaffolds are cornerstones of rational drug design.[3][4] Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate stands as a testament to this, embodying a trifecta of desirable features for a synthetic building block: a bromine atom poised for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a Boc-protected amine for controlled, sequential reactions. This guide provides an in-depth analysis of this compound, from its synthesis and properties to its application as a pivotal intermediate in the construction of next-generation kinase inhibitors, with a focus on overcoming therapeutic resistance.
Physicochemical Properties and Structural Data
Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate is a solid at room temperature, with a molecular formula of C₁₀H₁₂BrFN₂O₂.[1][2] Its structure is characterized by a pyridine ring substituted with bromine, fluorine, and a tert-butoxycarbonyl (Boc) protected amine. This combination of functional groups makes it a highly valuable intermediate in multi-step organic synthesis.
| Property | Value | Source |
| CAS Number | 1803125-67-8 | [1][2] |
| Molecular Formula | C₁₀H₁₂BrFN₂O₂ | [1][2] |
| Molecular Weight | 291.12 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| InChI Key | PYWNFGFQSRSJPQ-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The synthesis of Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate is a critical first step in its utilization. The most logical and efficient pathway begins with the commercially available precursor, 2-bromo-3-fluoropyridin-4-amine (CAS: 1417638-80-2).[5] The key transformation is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Boc Protection of 2-bromo-3-fluoropyridin-4-amine
The Boc group is an ideal choice for protecting the amine due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[6][7] This orthogonality is crucial for subsequent cross-coupling reactions where basic conditions are often employed.[8]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-3-fluoropyridin-4-amine (1.0 equivalent). Dissolve the starting material in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (TEA) (1.5 equivalents) to the solution. The base acts as a scavenger for the acidic byproduct of the reaction, driving the equilibrium towards the product.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) portion-wise. The nucleophilic amine attacks one of the carbonyl carbons of the Boc anhydride.[8]
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can hydrolyze the Boc anhydride, reducing the yield.
-
Triethylamine: A non-nucleophilic base that effectively neutralizes the generated acid without competing with the primary amine in the reaction.
-
Low-Temperature Addition: The reaction is exothermic; adding the Boc anhydride at 0 °C helps to control the reaction rate and prevent potential side reactions.
Application in the Synthesis of Advanced Kinase Inhibitors
The true value of Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate lies in its role as a key building block for complex, biologically active molecules, particularly kinase inhibitors.[9] The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, crucial for their activity.[10] The fluorine atom can enhance binding affinity and improve metabolic stability.[3] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.[4][11]
To illustrate this, we will outline a hypothetical synthesis of a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, structurally inspired by the third-generation drug Lorlatinib.[12][13][14] Lorlatinib is effective against resistance mutations that emerge after treatment with earlier-generation ALK inhibitors.[15][16][17]
Hypothetical Target: "Fluoro-Lorlatinib Analog"
Our hypothetical target will feature the 2-amino-3-fluoropyridine core derived from our title compound, coupled to a substituted pyrazole, a common feature in many kinase inhibitors.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is well-suited for this transformation.[4] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex.[4]
Diagram of the Synthetic Pathway to a Kinase Inhibitor Core:
Caption: Proposed synthetic pathway to a hypothetical kinase inhibitor core.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate (1.0 equivalent), the desired substituted pyrazole boronic ester (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS until completion.
-
Workup and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product via column chromatography to obtain the Boc-protected kinase inhibitor core.
-
Deprotection: Dissolve the purified intermediate in a solvent like dichloromethane and treat with trifluoroacetic acid (TFA) to remove the Boc protecting group, yielding the final kinase inhibitor core.[6][7]
Biological Context: Targeting the ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[17][18]
ALK Signaling Pathway Diagram:
Caption: Simplified ALK signaling pathway and the point of inhibition.
ALK inhibitors like Lorlatinib are designed to bind to the ATP-binding pocket of the ALK kinase domain, preventing its phosphorylation and downstream signaling.[19] This effectively shuts down the pro-survival signals that the cancer cells depend on.[17] The development of third-generation inhibitors is driven by the need to overcome resistance mutations, such as the G1202R mutation, which sterically hinders the binding of earlier inhibitors.[16] The unique structural features of our hypothetical "Fluoro-Lorlatinib Analog," derived from Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate, would be rationally designed to maintain potency against these resistant forms of the ALK enzyme.
Conclusion
Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its carefully orchestrated arrangement of functional groups provides a robust platform for the synthesis of complex and highly functionalized molecules. As demonstrated through the outlined synthetic strategies and its potential application in the development of next-generation ALK inhibitors, this carbamate is a prime example of a building block that enables the exploration of new chemical space in the quest for more effective and durable cancer therapies. The principles of its synthesis and application underscore the importance of versatile intermediates in accelerating the drug discovery process.
References
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. [Link]
-
Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. PubMed. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Nature. [Link]
-
Lorlatinib. PubChem. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
(R)-Lorlatinib. American Chemical Society. [Link]
-
Synthesis of ALK inhibitor (9). ResearchGate. [Link]
-
(A) Initial medicinal chemistry synthesis of lorlatinib (40) and its... ResearchGate. [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. ACS Publications. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Novel derivatives of anaplastic lymphoma kinase inhibitors. PMC. [Link]
-
ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Journal of Hematology & Oncology. [Link]
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]
-
The Use of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer Treatment—Literature Review. MDPI. [Link]
-
Newer Targeted Agents in NSCLC: ALK Inhibitors. CancerNetwork. [Link]
-
ALK fusions turn sixteen in lung cancer: a review on their biology, detection and therapy. Translational Lung Cancer Research. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 13. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. acs.org [acs.org]
- 15. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. ALK fusions turn sixteen in lung cancer: a review on their biology, detection and therapy - Facchinetti - Precision Cancer Medicine [pcm.amegroups.org]
- 19. mdpi.com [mdpi.com]
